molecular formula C12H14O3 B14305730 4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid CAS No. 115941-82-7

4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid

Cat. No.: B14305730
CAS No.: 115941-82-7
M. Wt: 206.24 g/mol
InChI Key: SKURDBHBCWOQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid is an organic compound characterized by a hydroxyphenyl group attached to a pentenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid typically involves the reaction of 2-hydroxyacetophenone with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the pentenoic acid structure can be reduced to form saturated derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated pentanoic acid derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar structure but lacks the pentenoic acid moiety.

    2-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but different overall structure.

    4-(2-Hydroxyphenyl)-4-methylpentanoic acid: Saturated version of the target compound.

Uniqueness

4-(2-Hydroxyphenyl)-4-methylpent-2-enoic acid is unique due to its combination of a hydroxyphenyl group and a pentenoic acid structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

115941-82-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-4-methylpent-2-enoic acid

InChI

InChI=1S/C12H14O3/c1-12(2,8-7-11(14)15)9-5-3-4-6-10(9)13/h3-8,13H,1-2H3,(H,14,15)

InChI Key

SKURDBHBCWOQKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC(=O)O)C1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.